4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C12H12Cl3N3O3S It is characterized by the presence of an acetylamino group, a trichloroethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid typically involves multiple stepsThe final step involves the formation of the benzoic acid moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)-3-Amino Benzoic Acid: Similar structure but lacks the trichloroethyl group.
4-(Substituted)-Acetylamino-3-Mercapto-5-(4-Substituted) Phenyl-1,2,4-Triazole: Contains a triazole ring instead of the benzoic acid moiety.
Uniqueness
The presence of the trichloroethyl group in 4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications .
Properties
Molecular Formula |
C12H12Cl3N3O3S |
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Molecular Weight |
384.7 g/mol |
IUPAC Name |
4-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C12H12Cl3N3O3S/c1-6(19)16-10(12(13,14)15)18-11(22)17-8-4-2-7(3-5-8)9(20)21/h2-5,10H,1H3,(H,16,19)(H,20,21)(H2,17,18,22) |
InChI Key |
VZCJBBLUDCCECI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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